Testosterone isocaproate
Description
Contextualizing Testosterone (B1683101) Esters in Steroid Hormone Research
Testosterone, a cholesterol derivative, is the principal naturally occurring anabolic-androgenic steroid, playing a crucial role in the development of male reproductive tissues and the maintenance of secondary sexual characteristics. mdpi.comnih.gov In its natural form, however, testosterone has a short biological half-life, making it less than ideal for many research and therapeutic applications. nih.gov To overcome this limitation, researchers developed testosterone esters, which are modified forms of the hormone created by attaching a fatty acid chain to the 17-beta hydroxyl group of the testosterone molecule. nih.govnih.gov
This process of esterification increases the hormone's solubility in oil and prolongs its release and action in the body. nih.gov The length and structure of the attached ester chain directly influence the hormone's pharmacokinetic properties, such as its absorption rate and half-life. mdpi.comresearchgate.net Longer ester chains generally result in a slower release and a longer duration of action. researchgate.net This principle has led to the development of a wide array of testosterone esters, each with a distinct release profile, allowing for more controlled and sustained androgenic effects in research settings. mdpi.comresearchgate.net These esters are considered prodrugs, as they are inactive until the ester chain is cleaved off in the body, releasing free testosterone. nih.gov
Historical Trajectories of Testosterone Ester Development for Biological Applications
The journey of testosterone research began with the hormone's isolation from bull testes in 1935 by Ernest Laqueur and its independent chemical synthesis in the same year by Adolf Butenandt and Leopold Ruzicka. nih.govresearchgate.net Early attempts to utilize testosterone for biological applications were hampered by its poor oral bioavailability and rapid metabolism. oup.com This led to the exploration of alternative delivery methods and chemical modifications.
The 1950s saw the development of longer-acting injectable testosterone esters, such as testosterone enanthate, which became a preferred modality for research and therapeutic use. nih.gov This era also witnessed a surge in research focused on modifying androgens to enhance their anabolic (tissue-building) effects while minimizing their androgenic (masculinizing) properties, leading to the creation of various "anabolic steroids." nih.govoup.com
The development of various testosterone esters continued, with researchers creating a spectrum of compounds with different release characteristics. researchgate.net This includes short-acting esters like testosterone propionate (B1217596) and long-acting esters like testosterone undecanoate. wikipedia.org The primary goal was to achieve more stable and physiological serum testosterone concentrations, avoiding the peaks and troughs associated with earlier formulations. nih.gov The introduction of mixtures of different testosterone esters in a single formulation was another strategy explored to provide a more steady release of the hormone. uroweb.org
Rationale for Advanced Academic Investigations of Testosterone Isocaproate
This compound, with its chemical formula C₂₅H₃₈O₃ and molecular weight of 386.57 g/mol , is an ester of testosterone with a medium-length fatty acid chain (4-methylpentanoic acid). Its structure places its pharmacokinetic profile between the shorter and longer-acting esters. Research indicates that this compound has a half-life of approximately 3.1 days. mdpi.com
The specific rationale for the continued academic investigation of this compound stems from several key areas:
Structural and Physicochemical Properties: Advanced analytical techniques, such as single-crystal X-ray diffraction, are used to determine the precise three-dimensional structure of this compound. mdpi.comresearchgate.net Understanding its crystal structure provides insights into its physical properties, such as solubility and stability, which are critical for formulation development. mdpi.comnih.gov
Detection and Metabolism: In the context of anti-doping science, the detection of intact testosterone esters like isocaproate in blood provides unequivocal proof of exogenous testosterone administration. researchgate.netsobraf.org Research focuses on developing sensitive and reliable methods for detecting these esters and understanding their metabolic fate in the body. sobraf.org
Biological Activity: While the primary biological action is mediated by the released testosterone, the ester itself can influence the release kinetics, which in turn can affect the physiological response. tandfonline.com Studies investigate how different ester profiles impact various biological systems and markers.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (17β)-3-oxoandrost-4-en-17-yl 4-methylpentanoate | |
| Molecular Formula | C₂₅H₃₈O₃ | |
| Molecular Weight | 386.57 g/mol | |
| CAS Number | 15262-86-9 | biocrick.com |
| Appearance | Off-white solid | industry.gov.au |
Table 2: Comparative Half-Lives of Selected Testosterone Esters
| Testosterone Ester | Approximate Half-Life | Source |
| Testosterone Propionate | 0.8 days | wikipedia.org |
| Testosterone Phenylpropionate | 2.5 days | mdpi.com |
| This compound | 3.1 days | mdpi.com |
| Testosterone Enanthate | 4.5 days | wikipedia.org |
| Testosterone Cypionate | "Extremely comparable" to Enanthate | wikipedia.org |
| Testosterone Decanoate (B1226879) | Longer than Isocaproate | sobraf.org |
| Testosterone Undecanoate (intramuscular) | 20.9 - 33.9 days | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4/h15-16,19-22H,5-14H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYHLSBUTAPNGT-BKWLFHPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046806 | |
| Record name | Testosterone isocaproate | |
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Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15262-86-9 | |
| Record name | Testosterone isocaproate | |
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| Record name | Testosterone isocaproate | |
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| Record name | Testosterone isocaproate | |
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| Record name | Testosterone isocaproate | |
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| Record name | 17β-hydroxyandrost-4-ene-3-one 4-methylvalerate | |
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| Record name | TESTOSTERONE ISOCAPROATE | |
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Mechanistic and Pharmacological Investigations of Testosterone Isocaproate
Prodrug Mechanism and In Vivo Biotransformation
The clinical utility of testosterone (B1683101) isocaproate is predicated on its conversion to testosterone. This biotransformation is a controlled process, primarily dictated by the cleavage of its ester bond, which in turn governs the rate at which the active hormone becomes available.
Ester Hydrolysis and Active Hormone Release Pathways
Administered as an inactive ester, testosterone isocaproate's lipophilic nature allows it to form a depot in intramuscular tissue upon injection. medicalmojo.co.uk From this depot, it is gradually released into the bloodstream. The activation of this compound occurs through hydrolysis, a chemical reaction where water cleaves the ester bond. medicalmojo.co.uk This process is catalyzed by esterase enzymes present in the blood and various tissues, breaking the molecule into active testosterone and isocaproic acid. medicalmojo.co.uk The rate of this hydrolysis is the primary factor determining the duration of the drug's action. nih.gov A slower rate of hydrolysis results in a more prolonged and stable release of testosterone into the circulation when compared to the administration of unmodified testosterone. medicalmojo.co.uknih.gov This controlled-release mechanism is a key principle behind its inclusion in combination testosterone therapies. kau.edu.sa
Enzymatic Cleavage Dynamics of the Isocaproate Moiety
The enzymatic cleavage of the isocaproate group from the testosterone backbone is the essential step for bioactivation. This reaction is predominantly carried out by non-specific carboxylesterases found in plasma and tissues. medicalmojo.co.uk The structure of the isocaproate ester itself, a branched-chain fatty acid, influences the rate of this enzymatic action. nih.gov While specific kinetic data for this compound hydrolysis is not extensively detailed, the general principle for steroid esters is that the size and structure of the ester chain create steric hindrance that affects how efficiently enzymes can bind and catalyze the cleavage. nih.gov In some tissues, such as subcutaneous fat, the cleavage rate of long-chain esters like testosterone enanthate (a seven-carbon chain) is considerably greater than that of short-chain esters. nih.gov However, other tissues, like the gastric mucosa and placenta, split short-chain esters more rapidly. nih.gov This suggests that different enzymes may be responsible for the hydrolysis of long- and short-chain steroid esters. nih.gov
Isocaproic Acid Metabolic Fate and Biotransformation
Upon hydrolysis of this compound, isocaproic acid, also known as 4-methylpentanoic acid, is released as a byproduct. medchemexpress.comhmdb.ca Isocaproic acid is a naturally occurring, methyl-branched fatty acid. hmdb.ca Its metabolic fate follows the established pathways for other branched-chain fatty acids. It is a metabolite of the amino acid leucine (B10760876) and can be further broken down. nih.govwikipedia.orghmdb.ca This process, known as β-oxidation, occurs in the mitochondria and converts the fatty acid into smaller molecules like acetyl-CoA and propionyl-CoA, which can then be used for energy production in the citric acid cycle or for other biosynthetic processes.
Androgen Receptor Interaction and Downstream Cellular Events
Once liberated from its isocaproate ester, testosterone exerts its wide-ranging physiological effects by binding to and activating the androgen receptor. wikipedia.orgnih.gov
Ligand Binding Affinities and Kinetics
Testosterone, the active hormone released from this compound, binds with high affinity to the androgen receptor. nih.gov This binding event is critical as it induces a conformational change in the receptor, which is necessary for its function. wikipedia.orgnih.gov The binding affinity of testosterone to the androgen receptor is significant, though slightly lower than that of its more potent metabolite, dihydrotestosterone (B1667394) (DHT). nih.govoup.com The kinetics of this binding are characterized by rapid association and a slower dissociation, which allows for sustained receptor activation. oup.com Studies have shown that the dissociation rate of testosterone is about three times faster than that of DHT. oup.com
Table 1: Relative Binding Affinities for the Androgen Receptor
| Compound | Relative Binding Affinity (%) |
|---|---|
| Dihydrotestosterone (DHT) | ~100 |
| Testosterone | ~50-100 |
| Medroxyprogesterone acetate | ~50-100 |
| Progesterone | ~50-100 |
| Estradiol (B170435) | <50 |
| Cyproterone acetate | <50 |
| Oxandrolone | <50 |
| Fluoxymesterone | <50 |
| Hydroxyflutamide | <10 |
This table presents approximate relative binding affinities based on competitive binding assays. oup.com Actual values can vary depending on the specific experimental conditions. Binding of testosterone was noted to be weaker in some cell assays due to partial metabolism during incubation. oup.com
Modulation of Gene Transcription via Androgen Receptor Elements
Following the binding of testosterone, the activated androgen receptor complex undergoes a series of changes. It dissociates from chaperone proteins, such as heat shock proteins, and moves from the cytoplasm into the cell's nucleus. wikipedia.orgnih.gov Inside the nucleus, the receptor forms a dimer (a pair of receptors) and binds to specific DNA sequences called androgen response elements (AREs). wikipedia.orgnih.govoup.com These AREs are located in the regulatory regions of target genes. oup.com The binding of the androgen receptor dimer to AREs initiates the recruitment of co-regulatory proteins, which can either activate (coactivators) or repress (corepressors) gene transcription. nih.govpnas.org This modulation of gene expression is the fundamental mechanism through which testosterone and other androgens exert their effects, including the regulation of muscle development and function. oup.com The interaction of the androgen receptor with other transcription factors can also influence the tissue-specific response to androgen signaling. oup.com
Comparative Receptor Activation Profiles of Testosterone Esters
Testosterone esters, including this compound, are essentially prodrugs of testosterone. The esterification at the 17-beta-hydroxyl group enhances the lipophilicity of the molecule, which affects its absorption and release rate from the injection site but does not alter the mechanism of action of the active hormone. nih.gov Once administered, these esters are gradually hydrolyzed by esterase enzymes in the body to release free testosterone. nih.gov Therefore, the direct interaction with the androgen receptor (AR) is mediated by testosterone itself, or its more potent metabolite, dihydrotestosterone (DHT). nih.govncats.io
The androgenic effects of testosterone are initiated by its binding to the androgen receptor. wikipedia.org This testosterone-receptor complex then undergoes a conformational change, translocates to the cell nucleus, and binds to specific DNA sequences known as hormone response elements (HREs), which modulates the transcription of androgen-responsive genes. ncats.io
The potency of an androgen is related to its binding affinity for the AR. Dihydrotestosterone (DHT), a metabolite of testosterone, binds to the androgen receptor with a significantly higher affinity—approximately 3 to 10 times greater than that of testosterone. nih.govwikipedia.orgmdpi.com This increased affinity makes DHT a more potent agonist of the androgen receptor. wikipedia.org Consequently, in tissues where the enzyme 5α-reductase is present, the androgenic signal of testosterone is substantially amplified through its conversion to DHT. nih.govwikipedia.org
The comparative activation profile of different testosterone esters is primarily a function of their pharmacokinetics—specifically, the rate at which they are hydrolyzed to release testosterone. Shorter esters release testosterone more rapidly, leading to a quicker but more transient peak in serum levels, while longer esters provide a slower, more sustained release. This compound has a moderate-length ester chain, providing a release duration that is intermediate between short-chain esters (like propionate) and long-chain esters (like decanoate). While direct comparative data on the receptor activation by the ester itself is not applicable, the resulting hormonal profile dictates the ultimate receptor-mediated response.
| Compound | Receptor | Relative Binding Affinity | Primary Biological Role |
|---|---|---|---|
| Testosterone | Androgen Receptor (AR) | Baseline | Primary androgen, mediates effects in muscle, bone, and brain. nih.govwikipedia.org |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | High (3-10x > Testosterone) wikipedia.orgmdpi.com | Potent androgen, crucial for development of external genitalia, prostate, and hair follicles. wikipedia.orgnih.gov |
| Estradiol | Estrogen Receptor (ER) | N/A (Binds to ER, not AR) ncats.io | Mediates estrogenic effects, important for bone health, and regulation of the hypothalamic-pituitary-gonadal axis. obsidianmenshealth.comwikipedia.org |
Steroidogenic Enzyme Interactions and Endogenous Hormone Balance
Aromatase-Mediated Conversion to Estradiol
Aromatase, a cytochrome P450 enzyme, is responsible for the conversion of androgens into estrogens. wiley.com Specifically, it converts testosterone into 17β-estradiol. wiley.comnih.govsemanticscholar.org This process, known as aromatization, occurs in various tissues throughout the body, with adipose (fat) tissue being a primary site. nih.govobsidianmenshealth.com
The administration of exogenous testosterone, including testosterone released from this compound, increases the substrate available for the aromatase enzyme. This can lead to a corresponding increase in serum estradiol levels. nih.govfrontiersin.org Estradiol, while often considered a female hormone, plays an important physiological role in men, contributing to bone density, cognitive function, and the negative feedback regulation of testosterone production at the hypothalamic-pituitary axis. obsidianmenshealth.comsemanticscholar.org The balance between testosterone and estradiol is crucial for maintaining normal physiological function.
| Substrate | Enzyme | Product | Primary Tissue Location of Enzyme |
|---|---|---|---|
| Testosterone | Aromatase (CYP19A1) | Estradiol (E2) wiley.com | Adipose (fat) tissue, brain, bone, liver. nih.govobsidianmenshealth.comnih.gov |
| Androstenedione | Aromatase (CYP19A1) | Estrone (E1) wiley.comnih.gov | Adipose (fat) tissue, adrenal glands. wiley.com |
5α-Reductase-Mediated Conversion to Dihydrotestosterone
The enzyme 5α-reductase catalyzes the irreversible conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). wikipedia.orgkarger.com This conversion involves the reduction of the double bond between carbons 4 and 5 of the steroid's A-ring. wikipedia.org There are three known isoforms of this enzyme, with type 1 being expressed primarily in the skin and liver, and type 2 being predominant in the prostate gland, seminal vesicles, and hair follicles. nih.govkarger.com
This tissue-specific expression means that while testosterone is the main circulating androgen, DHT is the principal and more potent androgen in specific "androgenic" tissues like the prostate and skin. wikipedia.orgnih.gov The conversion to DHT serves as a mechanism to amplify the androgenic signal of testosterone in these target tissues. nih.govwikipedia.org Approximately 5-7% of testosterone in the body undergoes this 5α-reduction. wikipedia.org Because DHT cannot be converted to estradiol by aromatase, it is considered a "pure" androgen. drugbank.com This pathway is critical for the development and maintenance of male secondary sexual characteristics, such as facial hair growth and the function of the prostate gland. wikipedia.org
| Substrate | Enzyme | Product | Primary Tissue Location of Enzyme |
|---|---|---|---|
| Testosterone | 5α-Reductase (Type 1 & 2) nih.gov | Dihydrotestosterone (DHT) wikipedia.org | Prostate, seminal vesicles, skin, hair follicles, liver, brain. wikipedia.orgnih.gov |
Advanced Research on Testosterone Isocaproate Pharmacokinetics
Determinants of Absorption and Systemic Distribution Dynamics
The absorption and distribution of testosterone (B1683101) isocaproate are fundamentally governed by its chemical structure as a testosterone ester. When administered, typically as part of an oil-based intramuscular injection, testosterone esters like isocaproate form a localized deposit, or depot, in the muscle tissue. nih.govoup.com
Key determinants of its absorption and distribution include:
Lipophilicity : Esterification of the 17-beta-hydroxy group of testosterone with isocaproic acid increases the molecule's lipid solubility (lipophilicity). This enhanced lipophilicity is crucial for its slow release from the oily vehicle of the injection into the aqueous environment of the extracellular fluid and subsequently into the bloodstream. nih.govnih.gov The more lipophilic the ester, the slower its partitioning out of the oil depot.
Slow Release from Depot : Following intramuscular injection, the testosterone isocaproate molecules are slowly absorbed from the lipid phase. pfizer.com This creates a sustained-release effect, avoiding the sharp peaks and troughs in plasma testosterone levels associated with unesterified testosterone. nih.gov
Hydrolysis : Once released from the depot and entering systemic circulation, this compound is not biologically active itself. It acts as a prodrug for testosterone. wikipedia.orgwikipedia.org Esterase enzymes present in the blood and tissues rapidly hydrolyze the ester bond, cleaving the isocaproate side chain and releasing free, active testosterone. nih.govnih.govwikipedia.org
Systemic Distribution : After hydrolysis, the liberated testosterone binds to plasma proteins. Approximately 98% binds to a specific globulin known as sex hormone-binding globulin (SHBG), with the remaining 2% existing as free testosterone. pfizer.com The distribution of testosterone between its bound and free forms is determined by the plasma concentration of SHBG, and the free concentration dictates its biological activity and subsequent elimination. pfizer.com
Elimination Kinetics and Half-Life Profiling in Preclinical Models
The elimination kinetics of this compound are intrinsically linked to its rate of release from the injection depot and its subsequent conversion to testosterone.
In a clinical study comparing various testosterone esters, this compound was detectable in serum and plasma for at least 8 days post-administration. wada-ama.org This indicates a prolonged release and action compared to shorter-chain esters like testosterone propionate (B1217596), which was detectable for only 4-5 days. wada-ama.org The elimination half-life of the ester itself is primarily a function of its absorption half-life from the depot, as the hydrolysis in the bloodstream is a rapid process. wada-ama.org The inactivation of the released testosterone occurs mainly in the liver, where it is metabolized into various 17-keto steroids. pfizer.com These metabolites are then primarily excreted in the urine as glucuronic and sulfuric acid conjugates. pfizer.com
Comparative Pharmacokinetic Analysis of Testosterone Esters
The pharmacokinetic profile of this compound is best understood in the context of other testosterone esters. The primary structural difference among these esters—the length and structure of the fatty acid side chain—is the main factor dictating their therapeutic characteristics. nih.govresearchgate.net
A fundamental principle in the pharmacokinetics of testosterone esters is that the duration of action is directly related to the length of the ester side-chain. nih.govoup.comnih.gov Longer ester chains increase the hydrophobicity of the molecule, causing it to be released more slowly from the oily depot after intramuscular injection. nih.gov
Short-Chain Esters : Testosterone propionate, with a short 3-carbon chain, is released relatively quickly, resulting in a short half-life of approximately 0.8 days and requiring frequent administration. nih.govwikipedia.org
Medium-Chain Esters : this compound has a medium-length six-carbon chain (4-methylpentanoate). Its pharmacokinetic profile is intermediate. In studies, its detection time of at least 8 days is significantly longer than that of testosterone propionate. wada-ama.org Testosterone phenylpropionate, another medium-chain ester, shows a similar detection time. wada-ama.org
Long-Chain Esters : Testosterone enanthate (7-carbon chain) and testosterone cypionate (8-carbon chain) have longer durations of action, with elimination half-lives around 4.5 days and 8 days, respectively. pfizer.comwikipedia.orgwikipedia.org Testosterone decanoate (B1226879) (10-carbon chain) and testosterone undecanoate (11-carbon chain) have even longer side chains, leading to the most extended release profiles. nih.govwada-ama.org Testosterone decanoate has a detection time of 18 days, while testosterone undecanoate was detectable for over 60 days in one study. wada-ama.org
| Testosterone Ester | Ester Side-Chain | Approximate Half-Life | Relative Duration of Action |
|---|---|---|---|
| Testosterone Propionate | C3 (Propionate) | ~0.8 days wikipedia.org | Shortest |
| Testosterone Phenylpropionate | C9 (Phenylpropionate) | Intermediate | Medium |
| This compound | C6 (Isocaproate) | Intermediate wada-ama.org | Medium |
| Testosterone Enanthate | C7 (Enanthate) | ~4.5 days wikipedia.orgwikipedia.org | Long |
| Testosterone Cypionate | C8 (Cyclopentylpropionate) | ~8 days pfizer.com | Long |
| Testosterone Decanoate | C10 (Decanoate) | Long | Very Long wada-ama.org |
| Testosterone Undecanoate | C11 (Undecanoate) | ~20.9-33.9 days (oil dependent) wikipedia.org | Longest |
The "depot effect" is the cornerstone of long-acting testosterone ester therapy. nih.govoup.com When an oil-soluble testosterone ester like isocaproate is injected intramuscularly, the oily vehicle forms a reservoir from which the drug slowly leaches out. nih.govnih.gov
The mechanism involves several physicochemical processes:
Partitioning : The drug's release rate is determined by the partitioning of the ester molecule between the hydrophobic oil vehicle and the more aqueous environment of the surrounding tissue fluid. nih.gov The high lipid solubility of testosterone esters favors their retention within the oily depot.
Slow Absorption : Due to this favorable partitioning into the oil, the absorption into the systemic circulation is slow and sustained. nih.govpfizer.com This contrasts sharply with the rapid absorption and elimination of unesterified testosterone.
Investigations into Testosterone Isocaproate Metabolic Interactions
Testosterone (B1683101) Isocaproate's Role in Endogenous Steroid Hormone Metabolism
Upon administration, Testosterone Isocaproate is hydrolyzed by enzymes called esterases, releasing free testosterone into the bloodstream. This liberated testosterone then integrates into the body's natural steroid hormone metabolism. ncats.iogfmer.ch The effects of testosterone occur through two primary mechanisms: direct activation of the androgen receptor (AR) or conversion into other potent hormones. ncats.io
Free testosterone can be transported into the cytoplasm of target cells where it either binds directly to the androgen receptor or is converted by the enzyme 5α-reductase into 5α-dihydrotestosterone (DHT). ncats.io DHT binds to the same androgen receptor but with a much higher affinity, making its androgenic potency approximately 2.5 times greater than that of testosterone. ncats.io The testosterone-receptor or DHT-receptor complex then moves into the cell nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs), modulating gene transcription to produce androgenic effects. ncats.ioguidetopharmacology.org
Alternatively, testosterone can be converted by the enzyme aromatase into estradiol (B170435), a primary estrogen. ncats.iogfmer.ch This conversion allows testosterone to exert effects through the activation of estrogen receptors, influencing a different set of genes. ncats.ioguidetopharmacology.org Therefore, the metabolic role of this compound is complex, as its active form, testosterone, serves as a precursor for both a more potent androgen (DHT) and an estrogen (estradiol), each with distinct downstream metabolic functions. ncats.iogfmer.ch
Molecular Mechanisms of Metabolic Pathway Regulation
Testosterone, delivered via the isocaproate ester, plays a significant role in the molecular regulation of both lipid and glucose metabolism. bioscientifica.com Evidence from numerous studies indicates that testosterone can control the expression of key regulatory proteins involved in these critical metabolic pathways. bioscientifica.com
Testosterone influences lipid metabolism by altering the expression of genes that regulate fatty acid and cholesterol homeostasis. bioscientifica.comnih.gov Studies have shown that testosterone therapy can affect lipid profiles, often leading to changes in high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol levels. clinmedjournals.org
Research in testicular feminised mice, which have a non-functional androgen receptor and low testosterone, revealed that testosterone deficiency negatively alters the expression of lipid metabolism targets, particularly in the liver and subcutaneous adipose tissue. nih.govresearchgate.net For instance, lipoprotein lipase (B570770) (Lpl), an enzyme crucial for the hydrolysis of lipoproteins and the uptake of free fatty acids, was found to be decreased in the subcutaneous adipose tissue of these mice. nih.govresearchgate.net Conversely, enzymes involved in fatty acid synthesis were increased in the liver and subcutaneous tissue. nih.gov Testosterone treatment has been shown to reduce hepatic lipid accumulation by decreasing de novo lipogenesis (the synthesis of fatty acids) in the liver. nih.gov Furthermore, testosterone deficiency was associated with reduced expression of cholesterol efflux components like ABCA1 and ApoE in the liver and subcutaneous tissue. nih.gov
A meta-analysis of studies involving hypogonadal men with type 2 diabetes found that testosterone replacement therapy, including formulations containing this compound, led to a significant reduction in triglyceride levels. scienceopen.com This suggests a direct modulatory effect on lipid handling and metabolism.
Testosterone also exerts significant control over glucose metabolism. bioscientifica.com It can improve glycemic control and insulin (B600854) sensitivity, although the effects can be complex and tissue-dependent. nih.govscienceopen.com A meta-analysis demonstrated that testosterone replacement therapy in hypogonadal men with type 2 diabetes significantly reduced fasting plasma glucose, fasting serum insulin, and HbA1c levels. scienceopen.com This points to an improvement in both glycemic control and insulin resistance. scienceopen.com
At a molecular level, testosterone can modulate key components of glucose utilization pathways. Studies in mice have shown that testosterone deficiency leads to a significant reduction in the expression of GLUT4, a critical glucose transporter in muscle tissue, as well as reduced levels of glycolytic enzymes in muscle, liver, and abdominal subcutaneous tissue. nih.govresearchgate.net The diminished expression of these targets suggests that androgen deficiency can impair the capacity for glucose uptake and utilization in these key metabolic tissues. nih.govresearchgate.net Testosterone treatment was found to improve the expression of some of these targets, often in a manner independent of the androgen receptor. nih.gov
Table 1: Summary of Research Findings on Metabolic Pathway Modulation by Testosterone
| Metabolic Pathway | Key Findings | Affected Molecules/Targets | Supporting Evidence |
| Lipid Metabolism | Reduces triglyceride levels. scienceopen.com May decrease HDL and increase LDL cholesterol. clinmedjournals.org Reduces hepatic lipid accumulation and de novo lipogenesis. nih.gov | Triglycerides, HDL, LDL, Lipoprotein lipase (Lpl), ABCA1, ApoE | Meta-analysis showed reduced triglycerides in men with T2DM on TRT. scienceopen.com Mouse models showed altered expression of Lpl, ABCA1, and ApoE with testosterone deficiency. nih.gov |
| Glucose Metabolism | Improves glycemic control and insulin sensitivity. scienceopen.com Reduces fasting glucose, insulin, and HbA1c. scienceopen.com | Fasting Plasma Glucose, Fasting Serum Insulin, HbA1c, GLUT4, Glycolytic Enzymes | Meta-analysis confirmed improvements in men with T2DM. scienceopen.com Mouse studies demonstrated reduced GLUT4 and glycolytic enzymes in testosterone-deficient states. nih.gov |
Tissue-Specific Metabolic Modulations and Responses
The metabolic influence of testosterone is not uniform throughout the body; instead, it exhibits distinct effects in different tissues, most notably the liver and skeletal muscle. bioscientifica.comnih.gov
The liver is a central hub for metabolism and is significantly impacted by testosterone levels. Testosterone deficiency is associated with hepatic steatosis (fatty liver). nih.govtandfonline.com Studies in mice have shown that testosterone treatment can ameliorate fatty liver and reduce hepatic lipid accumulation. nih.gov This is achieved partly through the suppression of genes involved in de novo lipogenesis. nih.gov In testosterone-deficient states, the expression of enzymes for fatty acid synthesis is increased in the liver. nih.gov
Furthermore, testosterone modulates cholesterol metabolism in the liver. In animal models, testosterone deficiency was linked to reduced expression of key cholesterol transporters, such as ABCA1 and ApoE, in liver tissue. nih.gov Testosterone also influences hepatic glucose metabolism by regulating the expression of glycolytic enzymes. nih.gov Low testosterone levels have been associated with reduced expression of these enzymes, potentially impairing the liver's ability to process glucose. nih.gov
Skeletal muscle is a primary site for glucose disposal and is highly responsive to testosterone. Testosterone promotes muscle mass and has profound effects on muscle metabolism. nih.govjci.org It enhances insulin sensitivity in muscle tissue in part by promoting the utilization of carbohydrates, glycolysis, and the synthesis of glycogen. jci.org These effects are mediated through the androgen receptor. jci.org
Adipose Tissue Metabolic Research
Scientific investigations specifically detailing the metabolic interactions of this compound within adipose tissue are not extensively available in publicly accessible research. The majority of studies focus on the broader effects of testosterone itself, or other esters, on fat metabolism. Consequently, a detailed analysis with specific data tables for this compound's direct impact on adipose tissue is not possible based on current scientific literature.
However, research into the general effects of testosterone on adipose tissue provides a foundational understanding of the potential mechanisms through which testosterone esters, including isocaproate, may exert their influence. These studies highlight testosterone's role in regulating key metabolic processes within fat cells, such as lipolysis (the breakdown of fat) and lipogenesis (the creation of fat), as well as the secretion of various adipokines, which are hormones produced by adipose tissue that play a role in metabolism and inflammation.
General research indicates that testosterone can influence the expression of enzymes and receptors in adipose tissue. For instance, studies on testosterone have shown it can modulate the activity of hormone-sensitive lipase (HSL) and lipoprotein lipase (LPL), two key enzymes in lipid metabolism. researchgate.netnih.gov Testosterone has been observed to reduce catecholamine-stimulated lipolysis in subcutaneous fat cells, potentially by decreasing the protein expression of beta(2)-adrenoceptors and HSL. nih.gov
Furthermore, testosterone has been shown to influence the secretion of adipokines such as leptin and adiponectin. semanticscholar.orgnih.gov Testosterone administration has been linked to a decrease in leptin levels, a hormone involved in appetite regulation. semanticscholar.org Conversely, lower testosterone levels are associated with higher adiponectin concentrations, an adipokine with insulin-sensitizing and anti-inflammatory properties. nih.gov
It is important to emphasize that these findings are based on studies of testosterone in general or other testosterone esters, and direct extrapolation to this compound may not be accurate due to potential differences in pharmacokinetic and pharmacodynamic properties. Without specific research on this compound, any discussion of its precise metabolic effects on adipose tissue remains speculative.
Chemical Synthesis and Derivatization Research of Testosterone Isocaproate
Synthetic Methodologies for Testosterone (B1683101) Isocaproate Production
The production of testosterone isocaproate is primarily achieved through the esterification of the testosterone molecule at the 17-beta hydroxyl group. This chemical modification increases the compound's lipophilicity, which is crucial for its formulation in oil-based depots for intramuscular administration. wikipedia.org
The synthesis of this compound involves the reaction of testosterone with a derivative of isocaproic acid (4-methylpentanoic acid). cymitquimica.com Common methodologies utilize acyl chlorides or acid anhydrides as reagents to facilitate the ester bond formation.
One established method involves the acylation of testosterone using caproyl chloride (hexanoyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. The reaction proceeds via a nucleophilic acyl substitution, where the 17β-hydroxyl group on the testosterone molecule attacks the carbonyl carbon of the acyl chloride. The base serves to neutralize the hydrochloric acid byproduct. Another approach uses an acid anhydride, such as caproic acid anhydride, with pyridine acting as both a solvent and a base.
Optimization of these reactions is critical for maximizing yield and purity. Research has explored various conditions, including the use of catalysts and alternative energy sources. For instance, studies on similar testosterone esters have demonstrated that polymer-supported tosylic acid can act as a recyclable catalyst. semanticscholar.org Furthermore, microwave irradiation has been investigated as a method to significantly reduce reaction times and improve yields by potentially enabling more selective acylation at the 17β-hydroxyl group. semanticscholar.org Enzymatic processes, utilizing lipases, have also been developed for the synthesis and hydrolysis of testosterone esters, offering high regioselectivity and cleaner reactions by avoiding the formation of many impurities seen in traditional chemical hydrolysis. google.comgoogle.com
Table 1: Comparison of Synthetic Methods for Testosterone Esters
| Method | Reagents | Catalyst/Conditions | Key Advantages |
|---|---|---|---|
| Acyl Chloride | Testosterone, Isocaproyl Chloride | Pyridine or Triethylamine (base) | Efficient and common method. |
| Acid Anhydride | Testosterone, Isocaproic Anhydride | Pyridine (base and solvent), Heat | Classical procedure. |
| Catalytic (MW) | Testosterone, Acyl Chloride | Immobilized p-TsOH, Microwave | Reduced reaction time, high yields, enhanced purity. semanticscholar.org |
| Enzymatic | Testosterone Propionate (B1217596) (example) | Lipase (B570770) (e.g., from Aspergillus oryzae) | High regioselectivity, fewer impurities. google.comgoogle.com |
Following synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any potential isomers. Standard purification protocols for testosterone esters involve several techniques. swgdrug.org
Liquid-liquid extraction is often used as an initial step to separate the ester from the reaction mixture. semanticscholar.org For oil-based preparations, solid-phase extraction (SPE) with reversed-phase sorbents like C18 can effectively separate the nonpolar testosterone esters from the oily matrix.
Chromatographic methods are essential for achieving high purity. Column chromatography using silica (B1680970) gel is a common technique. semanticscholar.org Additionally, temperature-controlled micro thin-layer chromatography (TLC) has been shown to be an effective tool for the separation and quantification of testosterone and its various ester derivatives, including isocaproate. nih.gov These chromatographic systems can operate in both normal-phase and reversed-phase modes depending on the mobile phase used. nih.gov
The separation of steroid isomers, such as testosterone from its stereoisomer epitestosterone, can be challenging. While this compound synthesis primarily involves the stable testosterone backbone, ensuring isomeric purity is crucial. Advanced techniques like ion mobility mass spectrometry, sometimes coupled with chemical derivatization, have been developed to improve the separation of steroid isomers that may not be distinguishable by conventional methods. researchgate.net
Design and Synthesis of Novel this compound Derivatives
Research into novel derivatives of this compound aims to refine its pharmacological profile. This involves modifying the molecular structure to achieve more desirable therapeutic effects, such as altered activity, duration of action, or tissue selectivity.
Structure-activity relationship (SAR) studies for testosterone esters are fundamental to designing new derivatives. The primary site of modification is the ester attached to the 17β-hydroxyl group. wikipedia.org The nature of this ester chain dictates the molecule's lipophilicity and its rate of hydrolysis in the body, which in turn controls the release of active testosterone.
Key findings from SAR studies on testosterone esters include:
Ester Chain Length: Generally, a longer ester chain results in greater lipophilicity and a slower rate of release from the injection depot, leading to a longer half-life. nih.gov this compound, with its six-carbon chain, has a longer duration of action than shorter esters like propionate (three carbons) but shorter than very long-chain esters like decanoate (B1226879) (ten carbons). nih.govnih.govwikipedia.org
Lipophilicity: Increased lipid solubility enhances the depot effect of the drug when administered intramuscularly. uomustansiriyah.edu.iq This property is directly influenced by the size and structure of the ester moiety. wikipedia.org
Anabolic vs. Androgenic Activity: While esterification primarily modifies pharmacokinetics, other structural changes to the steroid nucleus can alter the ratio of anabolic (muscle-building) to androgenic (masculinizing) effects. For example, removing the C19 methyl group (as in nandrolone (B1676933) derivatives) can increase this ratio. wikipedia.org
Table 2: Physicochemical Properties of Selected Testosterone Esters
| Ester Derivative | Approx. Ester Length (Carbons) | Relative T Content by Weight | Lipophilicity (logP) |
|---|---|---|---|
| Testosterone Propionate | 3 | 0.84 | 3.7–4.9 |
| This compound | ~5 | 0.75 | 4.4–6.3 |
| Testosterone Enanthate | 7 | 0.72 | 3.6–7.0 |
| Testosterone Decanoate | 10 | 0.65 | 6.3–8.6 |
| Testosterone Undecanoate | 11 | 0.63 | 6.7–9.2 |
Data sourced from Wikipedia's compilation of data from PubChem, ChemSpider, and DrugBank. wikipedia.org
Testosterone esters, including isocaproate, are classic examples of prodrugs. They are inactive molecules that undergo enzymatic conversion in the body to release the active parent drug, testosterone. The ester bond is cleaved by esterase enzymes found in blood and tissues, liberating free testosterone to interact with androgen receptors.
Strategic derivatization aims to enhance this prodrug mechanism. The goal is to improve upon the physicochemical or biopharmaceutical properties of the parent drug. nih.gov For testosterone, the primary limitation of its natural form is a short biological half-life. Esterification is a prodrug strategy that successfully overcomes this by creating a depot effect and prolonging the hormone's release. wikipedia.org
Further enhancement of the prodrug concept could involve creating novel derivatives with even more controlled release profiles or improved tissue targeting. This can be achieved by:
Altering Lipophilicity: Synthesizing derivatives with different alkyl chains to finely tune the release rate. mdpi.com The traditional approach involves attaching lipophilic groups to improve passive permeability. nih.gov
Novel Prodrug Moieties: Exploring different types of chemical linkages beyond simple esters. For example, recent research has investigated a testosterone-cholesterol prodrug, which was synthesized via esterification to create a poorly water-soluble compound designed for sustained release. nih.gov This represents a strategic derivatization to create a long-acting injectable suspension with potentially enhanced safety. nih.gov
This approach of structurally modifying a drug molecule to create a derivative with more favorable properties for permeation and release is the core of modern prodrug design. mdpi.com
Structural Characterization and Solid State Research of Testosterone Isocaproate
Crystallographic Studies of Testosterone (B1683101) Esters
Crystallographic studies provide fundamental insights into the three-dimensional arrangement of atoms and molecules in the solid state. For testosterone esters like isocaproate, these studies reveal the precise molecular geometry and the manner in which the molecules are packed in the crystal lattice.
The crystal structure of testosterone isocaproate has been successfully determined using single-crystal X-ray diffraction. researchgate.netmdpi.com This technique provides a detailed atomic-level view of the molecule's structure within the crystal. Research has shown that this compound crystallizes in the noncentrosymmetric monoclinic space group P2₁, with one molecule in the asymmetric unit. mdpi.com The crystallographic data for this compound (TIso) are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₅H₃₈O₃ |
| Formula Weight | 386.56 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.1368(3) |
| b (Å) | 10.3729(6) |
| c (Å) | 18.1568(10) |
| α (°) | 90 |
| β (°) | 94.022(5) |
| γ (°) | 90 |
| Volume (ų) | 1152.28(11) |
| Z | 2 |
| Deposition Number | 2192707 |
The single-crystal X-ray diffraction data allows for a detailed understanding of the molecular conformation of this compound. The steroid backbone, consisting of four fused rings (A, B, C, and D), adopts a specific conformation. In this compound, as with other testosterone esters, the A ring is found in an intermediate sofa-half-chair conformation, while the B and C rings adopt chair conformations. mdpi.com
Spectroscopic Investigations of this compound Structure
Spectroscopic techniques are invaluable for probing the chemical structure and bonding within a molecule. Fourier-transform infrared (FT-IR) spectroscopy and thermal analysis methods have been applied to characterize this compound in the solid state.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum shows characteristic absorption bands that confirm its chemical structure. For instance, a narrow band around 1677 cm⁻¹ is characteristic of 4-en, 3-one steroids. researchgate.net The technique is sensitive to the chemical environment of the functional groups and can be used to distinguish between different testosterone esters. researchgate.netresearchgate.net FT-IR spectroscopy has been utilized in the analysis of pharmaceutical preparations containing this compound. researchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1677 | C=O stretching (4-en, 3-one steroid) |
| Not specified | Ester C=O stretching |
| Not specified | C-H aromatic bonds |
Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG), provide information about the physical and chemical changes that occur in a material as a function of temperature. uni-siegen.deabo.fi
Thermogravimetric analysis of this compound has indicated a non-volatile residue of less than 0.2% mass fraction. industry.gov.au However, it was noted that the inherent volatility of the material and its degradation at elevated temperatures can complicate the determination of volatile content. industry.gov.au While DTA and TG studies have been conducted on other medium and long-chain testosterone esters, revealing melting points and decomposition temperatures, specific DTA data for this compound is not detailed in the provided search results. nih.goveag.com For other testosterone esters, DTA curves show endothermic peaks corresponding to their melting points, followed by exothermic peaks at higher temperatures indicating decomposition. nih.gov
Intermolecular Interactions and Supramolecular Assembly Research
The stability of the crystalline structure of this compound is governed by a complex network of intermolecular interactions. These interactions dictate the supramolecular assembly, which is the organization of molecules into larger, ordered structures.
In the crystal lattice of this compound, the formation of supramolecular self-assemblies is driven by C-H···O hydrogen bonds. mdpi.com Specifically, the ketone oxygen atom (O1) acts as an acceptor in a trifurcated C-H···O hydrogen bond. mdpi.com It forms interactions with a hydrogen atom from the neighboring B ring (C6-H6B···O1), a hydrogen atom from the five-membered D ring (C16-H16B···O1), and a hydrogen from the methyl group (C19-H19A···O1). mdpi.com
Analysis of Hydrogen Bonding Networks
In the crystal structure of this compound, the supramolecular assembly is significantly influenced by a network of weak C-H···O hydrogen bonds. mdpi.com Unlike the testosterone base, which features strong classical O-H···O hydrogen bonds, the esterified form relies on these weaker interactions for crystal stability. mdpi.com
The primary acceptor for these hydrogen bonds is the ketone oxygen atom (O1) located on the A-ring of the steroid nucleus. This oxygen atom is involved in a trifurcated hydrogen bonding pattern, accepting hydrogen bonds from three different carbon donors on neighboring molecules. mdpi.com This arrangement creates a cohesive three-dimensional structure. The specific interactions involving the O1 ketone group are: mdpi.com
An interaction with a hydrogen on the six-membered B-ring (C6-H6B···O1).
A bond with a hydrogen on the five-membered D-ring (C16-H16B···O1).
A bridge to a hydrogen of the C19 methyl group (C19-H19A···O1).
While C-H···O interactions are present and contribute to the formation of the 3D assembly, computational studies reveal that their energetic contribution is less significant compared to other forces. mdpi.comsemanticscholar.org
Table 1: Hydrogen Bonding Interactions in this compound Crystal Structure
| Donor | Acceptor | Interaction Type |
|---|---|---|
| C6-H6B | O1 | C-H···O |
| C16-H16B | O1 | C-H···O |
This table is based on the described interactions in the source literature. mdpi.com
Computational Modeling of Lattice Energies
To quantify the intermolecular forces within the crystal lattice of this compound, computational methods are employed. The Coulomb–London–Pauli (CLP) model is a classical atom-atom potential method used to calculate crystal lattice energies. mdpi.comnih.gov This model dissects the total lattice energy into four distinct components: Coulombic (electrostatic), polarization, dispersion, and repulsion energies. mdpi.com
The total lattice energy for this compound has been calculated and compared with other testosterone esters. As the molecular mass and the length of the ester chain increase, the total lattice energy generally becomes lower (more negative), suggesting a more tightly bound structure. mdpi.com
Table 2: Calculated Crystal Lattice Energies for Testosterone Esters (kJ/mol)
| Compound | Coulombic | Polarization | Dispersion | Repulsion | Total Energy |
|---|---|---|---|---|---|
| Testosterone Acetate | -28.9 | -12.4 | -168.1 | 50.0 | -159.5 |
| Testosterone Propionate (B1217596) | -25.7 | -13.0 | -181.7 | 55.4 | -165.0 |
| This compound | -26.4 | -14.9 | -207.2 | 66.6 | -181.9 |
Data sourced from Turza et al. (2022). mdpi.comresearchgate.net
Analytical Method Development and Validation for Testosterone Isocaproate
Chromatographic Methodologies for Detection and Quantification
Chromatographic techniques are the cornerstone for the analysis of testosterone (B1683101) isocaproate, providing the necessary separation and specificity to distinguish it from other structurally similar steroids.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of testosterone esters, including testosterone isocaproate, due to its high sensitivity and selectivity. diva-portal.orgnih.gov This technique allows for the direct detection of the intact ester in various biological matrices, providing unequivocal proof of administration. diva-portal.orgsobraf.org
Several studies have detailed the development and validation of LC-MS/MS methods for the simultaneous analysis of multiple testosterone esters. For instance, a method was developed to determine testosterone propionate (B1217596), testosterone benzoate, this compound, and testosterone decanoate (B1226879) in bovine and porcine blood serum. biocrick.com Another study successfully validated an LC-MS/MS method for determining testosterone and ten of its esters in camel hair, including this compound. nih.gov
The optimization of LC-MS/MS parameters is critical for achieving reliable results. Key considerations include the selection of the appropriate chromatographic column, mobile phase composition, and mass spectrometric conditions. C18 columns are frequently employed for the separation of testosterone esters. diva-portal.org The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with gradient elution being common to separate a wide range of esters. diva-portal.orgcuni.cz Electrospray ionization (ESI) is a commonly used ionization technique for these compounds. diva-portal.org
Table 1: Example of LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | Kinetex C18 (50×2.1 mm, 1.3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Program | 0 min/40% B, 10 min/90% B, 15 min/90% B, 16 min/40% B, 19 min/40% B |
| Flow Rate | 0.4 ml/min |
| Column Temperature | 35 °C |
| Injection Volume | 1 µl |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This table presents a sample set of parameters and may vary based on the specific application and instrumentation. cuni.cz
The validation of these methods typically adheres to guidelines such as those from the International Conference on Harmonisation (ICH) and includes assessments of linearity, accuracy, precision, sensitivity, and specificity. nih.govnih.gov For instance, a study on the detection of testosterone esters in blood reported a lower limit of quantification (LLOQ) for this compound of 31 pg/mL. sobraf.org
Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC/C/IRMS)
Gas chromatography-mass spectrometry (GC-MS) and its more advanced variations like tandem mass spectrometry (GC-MS/MS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) are powerful techniques for the analysis of testosterone and its esters. dshs-koeln.denih.gov While GC-MS often requires derivatization to improve the volatility and thermal stability of the analytes, it offers excellent chromatographic resolution and sensitive detection. dshs-koeln.de
The standard approach for detecting testosterone misuse in sports has traditionally relied on the urinary steroid profile analyzed by GC-MS. nih.govnih.gov However, the direct detection of testosterone esters in blood or other matrices by GC-MS/MS provides more definitive evidence of exogenous administration. nih.gov The use of chemical ionization (CI) in GC-MS/MS has been shown to enhance sensitivity, allowing for the detection of trace levels of testosterone esters in plasma. nih.govugent.be
A study described a GC-MS/MS method using positive chemical ionization for the detection of 10 testosterone esters in plasma, achieving limits of detection as low as 10 pg/ml. nih.gov Another method was developed for the screening of eight common testosterone esters in plasma, where trimethylsilyl (B98337) (TMS) derivatives were analyzed by GC-MS, noting that a large peak could co-elute with this compound-TMS. dshs-koeln.de
Table 2: GC-MS Parameters for the Analysis of Testosterone Esters
| Parameter | Condition |
|---|---|
| Gas Chromatography | |
| Column | HP5-MS capillary column (25 m x 0.20 mm i.d. x 0.33 mm film thickness) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temp 200°C, ramp 30°C/min to 250°C (hold 16 min), ramp 30°C/min to 300°C (hold 8.5 min) |
| Mass Spectrometry | |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 280 °C |
| Monitored Ions | Specific ions for each testosterone ester are selected for quantification and confirmation. |
This table provides an example of GC-MS conditions; specific parameters can vary. unb.br
GC/C/IRMS is a specialized technique used in anti-doping to differentiate between endogenous and synthetic testosterone by measuring the carbon isotope ratio. nih.gov While not directly detecting the ester, it provides crucial information when urinary steroid profiles are atypical. nih.gov
High-Performance Liquid Chromatography (HPLC) Techniques
High-performance liquid chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection is a robust and widely used technique for the quantification of testosterone esters in pharmaceutical formulations. nih.govresearchgate.net While not as sensitive as mass spectrometric methods, HPLC-UV is often sufficient for quality control purposes where analyte concentrations are relatively high. nih.govrsc.org
Several HPLC methods have been developed for the simultaneous determination of multiple testosterone esters in oil-based injectable dosage forms. nih.gov One such method utilized a reversed-phase C18 column with a gradient elution of acetonitrile and water, allowing for the separation and quantification of testosterone propionate, phenylpropionate, isocaproate, and decanoate within a short analysis time. nih.govresearchgate.net
The development of these methods focuses on achieving adequate separation of the esters from each other and from any potential interfering substances in the sample matrix. oup.com The choice of stationary phase, mobile phase composition, and detector wavelength are critical parameters. oup.comscispace.com
Table 3: HPLC Method Parameters for Testosterone Esters in Oil-Based Formulations
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | Waters μBondapak C18 (30-cm × 2.0-mm) |
| Mobile Phase | Gradient of acetonitrile in water (e.g., 60% to 95% acetonitrile) |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 5 μL |
| Detection | UV-Vis at 243 nm and 210 nm |
This table illustrates typical HPLC conditions and may be adapted for specific needs. oup.com
The validation of HPLC methods involves assessing parameters like linearity, precision, accuracy, sensitivity, and robustness to ensure the reliability of the results for routine analysis. nih.gov
Advanced Sample Preparation and Extraction Techniques
The effective extraction and purification of this compound from complex matrices are critical for accurate analysis, particularly at trace levels. The choice of extraction technique depends on the nature of the sample (e.g., biological fluids, pharmaceutical oils) and the subsequent analytical method.
Liquid-Liquid Extraction Protocols from Biological Matrices
Liquid-liquid extraction (LLE) is a classic and widely used technique for isolating steroids from biological samples like plasma and serum. sobraf.orgresearchgate.net This method partitions the analytes between an aqueous phase (the biological sample) and an immiscible organic solvent.
In the context of testosterone ester analysis, LLE protocols often involve the deproteinization of the sample, followed by extraction with a suitable organic solvent. For example, a method for detecting testosterone esters in blood involved adding sodium hydroxide (B78521) and methanol to the plasma sample, followed by extraction with cyclohexane. sobraf.org Another approach for analyzing testosterone esters in serum utilized a liquid-liquid extraction step prior to GC-MS/MS analysis. researchgate.net The choice of extraction solvent is crucial and is based on the polarity of the target analytes.
Solid-Phase Extraction Optimization
Solid-phase extraction (SPE) is a highly effective and versatile technique for sample clean-up and concentration, offering several advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. swgdrug.orgnih.gov SPE is widely employed in the analysis of testosterone esters from various matrices. nih.govnih.gov
The optimization of an SPE method involves selecting the appropriate sorbent material, conditioning and equilibration solvents, sample loading conditions, wash steps, and elution solvent. For the extraction of testosterone esters, which are relatively nonpolar, reversed-phase sorbents like C18 are commonly used. nih.gov However, other sorbents, such as amino-functionalized cartridges, have also been successfully used for the clean-up of testosterone esters from hair samples. nih.gov
For oil-based pharmaceutical preparations, SPE can be used to effectively separate the testosterone esters from the oily matrix. swgdrug.org A simple method involves dissolving the oil in a nonpolar solvent like hexane (B92381) and passing it through a silica (B1680970) cartridge. The less polar oil components are washed away, while the more polar steroids are retained and can then be eluted with a more polar solvent like acetone. swgdrug.org
In the analysis of biological samples, SPE is crucial for removing interfering substances. uit.no For instance, a method for analyzing steroid esters in bovine and porcine serum utilized a combination of protein precipitation and a hydrophilic-lipophilic balance (HLB) SPE column for clean-up before LC-MS/MS analysis. researchgate.net The development of advanced SPE materials, such as magnetic nanoparticles and molecularly imprinted polymers, offers new possibilities for highly selective and efficient extraction of steroids. mdpi.combohrium.com
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Acetone |
| Ammonium acetate |
| Ammonium formate |
| Cortisol |
| Cyclohexane |
| Dichloromethane |
| Diethyl ether |
| Epitestosterone |
| Estradiol (B170435) benzoate |
| Ethyl acetate |
| Formic Acid |
| Hexane |
| Methanol |
| Nandrolone (B1676933) decanoate |
| Prednisolone |
| Sodium hydroxide |
| tert-Butylmethylether |
| Testosterone |
| Testosterone acetate |
| Testosterone benzoate |
| Testosterone cypionate |
| Testosterone decanoate |
| Testosterone enanthate |
| This compound |
| Testosterone phenylpropionate |
| Testosterone propionate |
| Testosterone undecanoate |
| Trenbolone acetate |
Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity
Derivatization is a chemical modification process employed to enhance the analytical properties of a target compound. For this compound, derivatization can improve its volatility for gas chromatography (GC) or enhance its ionization efficiency for mass spectrometry (MS), leading to greater sensitivity and specificity.
The formation of oxime derivatives is a common strategy, particularly for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This process targets the ketone group present in the this compound molecule. The sample residue is treated with a derivatizing agent, such as hydroxylamine (B1172632) in pyridine (B92270), and heated. nih.govsobraf.org This reaction converts the ketone at the C3 position of the steroid nucleus into an oxime. nih.gov This modification enhances the compound's response in the mass spectrometer, allowing for more sensitive detection. biocrick.com This technique has been successfully applied in clinical studies to detect and measure various testosterone esters, including this compound, in blood samples following intramuscular administration. nih.govsobraf.orgbiocrick.com
To achieve sub-picogram detection levels, novel derivatization reagents have been developed. One such reagent is a permanently charged quaternary aminooxy (QAO) compound. researchgate.netnih.gov This "MS-tag" reacts with the ketone functionality of testosterone and its esters, introducing a permanent positive charge onto the molecule. researchgate.net This pre-charged derivative exhibits significantly enhanced ionization efficiency during electrospray ionization (ESI), leading to a dramatic increase in sensitivity for LC-MS/MS analysis. researchgate.netnih.gov While extensively validated for testosterone, this method is applicable to any steroid containing a ketone group, including this compound. researchgate.net The use of QAO reagents allows for the quantification of steroids over a broad dynamic range with very low limits of quantitation. nih.gov
For analysis by gas chromatography-mass spectrometry (GC-MS), converting this compound into a trimethylsilyl (TMS) derivative is a highly effective approach. dshs-koeln.de The derivatization is typically achieved using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). dshs-koeln.defu-berlin.de This process replaces the active hydrogen on the hydroxyl group at the C17 position with a TMS group, and can also form a TMS-enol-ether at the C3 position. dshs-koeln.de The resulting TMS-derivatized this compound is more volatile and thermally stable, making it suitable for GC analysis. This derivatization offers maximum sensitivity for GC-MS analysis because the resulting mass spectra often show a single, significant ion corresponding to the molecular ion, which is ideal for selective and sensitive detection, especially in MS/MS analysis. dshs-koeln.de This method has been used to detect and quantify a range of testosterone esters, including isocaproate, in serum and plasma samples. dshs-koeln.deresearchgate.net
Method Validation and Analytical Performance Parameters
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. Key parameters include linearity and the dynamic range over which the method is accurate and precise.
Linearity establishes the relationship between the concentration of an analyte and the analytical signal. An analytical method is considered linear over a specific concentration range where the signal response is directly proportional to the concentration. scielo.br This range is often referred to as the dynamic range. For this compound and related esters, various analytical methods have demonstrated excellent linearity across different concentration ranges, which are summarized in the tables below.
The correlation coefficient (R² or r) is a measure of how well the data points fit a straight line, with values closer to 1.0 indicating better linearity. sobraf.orgscielo.br Studies show that methods for analyzing testosterone esters, including isocaproate, consistently achieve high correlation coefficients, often greater than 0.99. biocrick.comsobraf.orgnih.gov
Table 1: Linearity and Dynamic Range for this compound by LC-MS/MS
| Derivatization Method | Matrix | Dynamic Range | Correlation Coefficient (R²) | Source(s) |
| Oxime Derivative | Plasma/Serum | Not specified, but linear over the range studied | >0.99 | sobraf.org |
| Quaternary Aminooxy (QAO) | Serum | 1 - 5000 pg/mL | >0.998 | nih.gov |
| None | Serum | 1.0 - 1000 µg/L | Not Specified | diva-portal.org |
Table 2: Linearity and Dynamic Range for this compound by GC-MS and TLC
Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) are critical parameters in validating an analytical method, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits have been established across various analytical techniques and matrices.
In a study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of testosterone esters in blood, the lower limit of quantification (LLOQ) for this compound was determined to be 31 pg/mL. sobraf.org Another method, employing gas chromatography-high-resolution mass spectrometry (GC-HRMS) for serum analysis, reported a detection limit for testosterone esters, including isocaproate, between 0.1 and 0.5 ng/mL. nih.gov
For the analysis in hair, a liquid chromatography-high resolution mass spectrometry (LC-HRMS) method established an LOD of 0.05 µg/kg for this compound. unimelb.edu.aunih.gov A gas chromatography-mass spectrometry (GC-MS) method for hair analysis reported a higher LOD of 10 pg/mg. oup.com
In the context of pharmaceutical formulations, a thin-layer chromatography (TLC)-densitometry method determined the LOD and LOQ for this compound to be 22.3 ng/spot and 70.9 ng/spot, respectively. nih.govd-nb.infobiocrick.com
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Technique | Matrix | LOD | LOQ/LLOQ |
| LC-MS/MS | Blood/Serum | - | 31 pg/mL sobraf.org |
| GC-HRMS | Serum | 0.1 - 0.5 ng/mL nih.gov | - |
| LC-HRMS | Hair | 0.05 µg/kg unimelb.edu.aunih.gov | >0.1 µg/kg unimelb.edu.au |
| GC-MS | Hair | 10 pg/mg oup.com | - |
| TLC-Densitometry | Pharmaceutical Formulation | 22.3 ng/spot nih.govd-nb.info | 70.9 ng/spot nih.govd-nb.info |
Assessment of Precision, Accuracy, and Recovery
The reliability of an analytical method is underpinned by its precision, accuracy, and recovery. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. Recovery is the efficiency of the extraction process.
A high-performance liquid chromatography (HPLC) method developed for the analysis of testosterone esters in oil-based injectable dosage forms demonstrated excellent precision, with a relative standard deviation (RSD) ranging from 1.03 to 3.38%. nih.gov The accuracy of this method was also high, with a relative error within ±2.01%. nih.govresearchgate.net
In a study using GC-HRMS for serum analysis, the accuracy for testosterone esters, including isocaproate, was found to be between 81% and 119%. nih.govresearchgate.net Another study on the analysis of testosterone esters in doped urine samples using HPLC reported recovery rates of 89% for isocaproate, with a coefficient of variation between 3-5%, indicating good accuracy and precision. jpma.org.pk
For the analysis of various steroids in human serum, an LC-MS/MS method showed accuracy to be in the range of 80-120% and extraction recovery higher than 65% for all target compounds. medrxiv.org Similarly, another LC-MS/MS method for serum steroid hormones reported recoveries between 87.6% and 114.3% and intra- and inter-batch coefficients of variation (CVs) between 3.0% and 13.7%. acs.org
Table 2: Precision, Accuracy, and Recovery Data for this compound Analysis
| Analytical Technique | Matrix | Precision (RSD/CV) | Accuracy (Relative Error / % Range) | Recovery (%) |
| HPLC | Oil-based injectable | 1.03 - 3.38% nih.gov | ±2.01% nih.govresearchgate.net | - |
| GC-HRMS | Serum | - | 81 - 119% nih.govresearchgate.net | - |
| HPLC | Urine | 3 - 5% jpma.org.pk | - | 89% jpma.org.pk |
| LC-MS/MS | Serum | - | 80 - 120% medrxiv.org | >65% medrxiv.org |
| LC-MS/MS | Serum | 3.0 - 13.7% acs.org | - | 87.6 - 114.3% acs.org |
Investigations into Matrix Effects and Interference
Matrix effects, where components of the sample other than the analyte of interest interfere with the analysis, can significantly impact the accuracy and sensitivity of a method. numberanalytics.com In the analysis of this compound, particularly in biological matrices like serum and hair, overcoming these effects is a key challenge.
One of the significant challenges in the mass spectrometric detection of this compound is its isobaric interference with cholesterol, which can lead to false positives. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) with a mass extraction window of 10 ppm has been shown to successfully distinguish between this compound and cholesterol, mitigating this interference. nih.govresearchgate.net
In the development of an LC-MS/MS method for testosterone esters in serum, researchers investigated potential interferences from the serum matrix and extraction solutions. diva-portal.org By pre-running blank serum samples, they could identify and account for any interfering peaks. diva-portal.org The use of isotopic-labelled internal standards is a common strategy to compensate for matrix effects, as they behave similarly to the analyte during extraction and ionization. medrxiv.org
Studies on the analysis of steroid hormones in serum have shown that with optimized sample preparation, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction, matrix effects can be minimized. medrxiv.orgnih.govmdpi.com For instance, one method reported matrix effects ranging from -8.19% to 9.43%, which is considered not significant. mdpi.com Another study found that matrix effects for various steroids were between 91.8% and 103.5%, indicating no significant ion suppression or enhancement. nih.gov
Stability Assessment in Analytical Matrices for Research Reproducibility
Ensuring the stability of this compound in analytical matrices is paramount for achieving reproducible research results. Degradation of the analyte during storage or processing can lead to inaccurate quantification and misinterpretation of data.
In Vitro Degradation Studies in Biological Fluids
The stability of testosterone esters in biological fluids is influenced by enzymatic activity. In blood, esterases can rapidly hydrolyze testosterone esters. wada-ama.org An in vitro degradation study of testosterone esters in blood showed that the stability is dependent on the type of blood collection tube used. sobraf.org For instance, tubes containing sodium fluoride (B91410) (NaF), an enzyme inhibitor, can help to minimize degradation. sobraf.org
The study demonstrated that this compound, along with other esters, showed some degradation over time in serum tubes with a gel separator. sobraf.org The half-life of this compound in plasma has been estimated to be approximately 3.1 days. sobraf.org
Table 3: In Vitro Degradation of Testosterone Esters in Blood (% of Starting Value)
| Time (Days) | Testosterone Propionate | Testosterone Phenylpropionate | This compound | Testosterone Decanoate | Testosterone Undecanoate |
| 1 | 95 | 98 | 99 | 100 | 100 |
| 2 | 89 | 95 | 97 | 99 | 100 |
| 4 | 78 | 89 | 92 | 97 | 99 |
| 10 | 56 | 74 | 81 | 92 | 97 |
| 50 | 11 | 33 | 45 | 69 | 86 |
| Adapted from a study on the in vitro degradation of testosterone esters in blood. sobraf.org |
Impact of Storage Conditions on Compound Integrity
Storage conditions, including temperature and exposure to light, can significantly affect the integrity of this compound. nih.gov Studies have shown that storing samples at low temperatures is crucial for long-term stability.
For dried blood spot (DBS) samples, testosterone esters, including isocaproate, are highly stable for over 18 months when stored in frozen conditions. nih.gov While storage at room temperature is tolerated for a few days, freezing is recommended for prolonged storage to prevent degradation. nih.gov Another study on steroid hormones in DBS found that at -20°C and 4°C, most steroids remained stable for up to three months. eurospe.org
In the context of pharmaceutical formulations, protecting from light is an important storage condition. inchem.org For standard solutions of testosterone esters, storage in a freezer is recommended, with some stock solutions being stable for up to 6 months. wur.nl Reconstituted urine solvent extracts containing selective androgen receptor modulators (SARMs), a class of compounds related to anabolic steroids, were found to be stable for up to 4 weeks at -20°C and for 2 weeks at 4°C. nih.gov
Q & A
Q. What are the key structural and chemical identifiers for testosterone isocaproate, and how are they validated in research?
this compound is chemically defined as 3-Oxoandrost-4-en-17β-yl 4-methylpentanoate (C₂₅H₃₈O₃; MW 386.57; CAS 15262-86-9) . Researchers validate its identity using spectral analysis (e.g., NMR, IR) and chromatographic comparisons with certified reference standards. For novel derivatives, full characterization must include elemental analysis, melting point determination, and purity assessments (>95% by HPLC) .
Q. How does this compound function pharmacologically in Sustanon® formulations?
As a component of Sustanon® (e.g., Sustanon 250: 60 mg this compound combined with three other esters), it provides sustained release via ester hydrolysis, extending serum testosterone levels for 3–4 weeks. Its 4-methylpentanoate side chain balances lipophilicity and hydrolysis rates, enabling intermediate-term activity compared to propionate (short-acting) and decanoate (long-acting) esters .
Q. What metabolic pathways are associated with this compound in vivo?
The ester is cleaved by esterases in systemic circulation, releasing free testosterone. The liberated testosterone binds androgen receptors (AR) or undergoes aromatization to estradiol, modulating gene transcription via AR/estrogen response elements (AREs/EREs). Residual isocaproic acid is metabolized via β-oxidation .
Advanced Research Questions
Q. What analytical methods are recommended for detecting and quantifying this compound in pharmaceutical or biological matrices?
- TLC-densitometry : Validated per ICH guidelines for simultaneous analysis in formulations (LOD: 31 pg/mL for this compound). Mobile phases like toluene-ethyl acetate (6:4) separate esters, with UV detection at 254 nm .
- LC-MS/MS : Enables blood detection at LLOQ 31 pg/mL. Calibration curves use deuterated internal standards (e.g., d6-testosterone acetate) to minimize matrix effects .
Q. How should pharmacokinetic studies be designed to evaluate this compound’s release profile?
- Use crossover designs comparing ester half-lives (e.g., isocaproate vs. decanoate) in animal models.
- Monitor serum testosterone via immunoassays or mass spectrometry at regular intervals (0–28 days post-injection).
- Account for ester side-chain length: Longer chains (e.g., decanoate) delay absorption but prolong activity .
Q. What methodological challenges arise when interpreting clinical data on this compound’s efficacy?
- Questionnaire limitations : Subjective scales (e.g., libido, mood) often poorly correlate with serum testosterone levels. Prioritize biochemical endpoints (e.g., free testosterone, SHBG) over self-reported outcomes .
- Confounding factors : Control for baseline androgen status, age, and comorbidities in RCTs. Use blinding and placebo arms to reduce bias .
Q. How can researchers address contradictions in data on this compound’s anabolic vs. androgenic effects?
- Dose-response studies : Vary ester doses (e.g., 25–600 mg/week) to isolate effects on muscle mass (anabolic) vs. prostate hypertrophy (androgenic).
- Tissue-specific assays : Use AR-luciferase reporter systems in cell lines to quantify receptor activation in muscle vs. prostate cells .
Q. What protocols ensure robust synthesis and characterization of this compound derivatives?
- Synthesis : Esterify testosterone with isocaproyl chloride in anhydrous pyridine. Purify via recrystallization (ethanol/water).
- Characterization : Provide ¹H/¹³C NMR, HRMS, and HPLC purity data. Compare retention times to USP/EP reference standards .
Q. How do stability and storage conditions impact experimental reproducibility?
Q. What statistical approaches are critical for analyzing this compound’s effects in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
